4-cyclohexyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid
Description
4-cyclohexyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid is a compound that belongs to the class of piperidine derivatives It is characterized by the presence of a benzyloxycarbonyl group attached to the nitrogen atom of the piperidine ring, a cyclohexyl group at the 4-position of the piperidine ring, and a carboxylic acid group at the 4-position
Properties
Molecular Formula |
C20H27NO4 |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
4-cyclohexyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C20H27NO4/c22-18(23)20(17-9-5-2-6-10-17)11-13-21(14-12-20)19(24)25-15-16-7-3-1-4-8-16/h1,3-4,7-8,17H,2,5-6,9-15H2,(H,22,23) |
InChI Key |
CSEWDEGVOMTSQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2(CCN(CC2)C(=O)OCC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclohexyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid typically involves the protection of the amine group with a benzyloxycarbonyl (Cbz) group. This can be achieved by reacting the amine with benzyl chloroformate in the presence of a mild base such as sodium bicarbonate . The cyclohexyl group can be introduced through a Grignard reaction or by using cyclohexyl bromide in the presence of a suitable catalyst . The carboxylic acid group can be introduced through oxidation reactions or by using carboxylation methods .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-cyclohexyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used as oxidizing agents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the carboxylic acid group.
Reduction: Formation of the deprotected amine.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-cyclohexyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate for enzyme assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-cyclohexyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group for the amine, reducing its nucleophilicity and reactivity . The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(Benzyloxycarbonyl)hydroxylamine: Similar in structure but contains a hydroxylamine group instead of a piperidine ring.
N-(Benzyloxycarbonyl)-L-proline: Contains a proline residue instead of a piperidine ring.
Uniqueness
4-cyclohexyl-1-phenylmethoxycarbonylpiperidine-4-carboxylic acid is unique due to the presence of both a cyclohexyl group and a carboxylic acid group on the piperidine ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
